![molecular formula C29H23N3O6 B12301598 Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de méthyle 2-[10-(4-méthoxycarbonylphényl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl] est un composé organique complexe avec une structure tétracyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate de méthyle 2-[10-(4-méthoxycarbonylphényl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl] implique généralement des réactions organiques en plusieurs étapes. Les matières premières et les réactifs sont soigneusement choisis pour assurer la formation de la structure tétracyclique souhaitée. Les voies de synthèse courantes comprennent les réactions de cyclisation, les réactions de condensation et les processus d'estérification. Les conditions de réaction telles que la température, le solvant et les catalyseurs sont optimisées pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. L'utilisation de technologies et d'équipements avancés garantit une qualité et une évolutivité constantes. Des techniques de purification telles que la recristallisation, la chromatographie et la distillation sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de méthyle 2-[10-(4-méthoxycarbonylphényl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles ou électrophiles. Les conditions de réaction telles que la température, le pH et le choix du solvant sont essentielles pour le succès de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le composé.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, le composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il peut servir de sonde ou de ligand dans les essais biochimiques.
Médecine
En médecine, le composé est étudié pour ses propriétés thérapeutiques potentielles. Ses interactions avec les cibles biologiques peuvent conduire au développement de nouveaux médicaments ou agents de diagnostic.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans la production de produits chimiques de spécialité, de matériaux et de produits pharmaceutiques. Ses propriétés uniques le rendent approprié pour diverses applications.
Mécanisme d'action
Le mécanisme d'action du benzoate de méthyle 2-[10-(4-méthoxycarbonylphényl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl] implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler les voies et les processus biologiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, entraînant des changements dans leur activité ou leur fonction.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it suitable for various applications.
Mécanisme D'action
The mechanism of action of Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Composés similaires
- Methyl 2-[12-methyl-14-phenyl-10,13,14,16-tetraazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15),12-heptaen-8-ylidene]propandinitrile
- 16-Methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17),15-pentaene-10-carbonitrile
Unicité
Le benzoate de méthyle 2-[10-(4-méthoxycarbonylphényl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7011,15]hexadéc-1(9),2,4,6-tétraèn-13-yl] est unique en raison de sa structure tétracyclique et de ses groupes fonctionnels spécifiques.
Propriétés
Formule moléculaire |
C29H23N3O6 |
|---|---|
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate |
InChI |
InChI=1S/C29H23N3O6/c1-37-27(34)17-13-11-16(12-14-17)25-24-20(18-7-3-5-9-21(18)30-24)15-23-26(33)32(29(36)31(23)25)22-10-6-4-8-19(22)28(35)38-2/h3-14,23,25,30H,15H2,1-2H3 |
Clé InChI |
KOVGSZYIPSIDNG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=CC=C5C(=O)OC)C6=CC=CC=C6N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)




![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)


![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)



![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)

